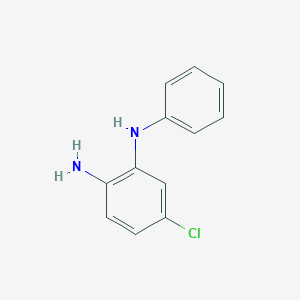

5-Chloro-N-phenylbenzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-N-phenylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPYUECFYIYBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20987980 | |

| Record name | 4-Chloro-N~2~-phenylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20987980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68406-47-3 | |

| Record name | 4-Chloro-N2-phenyl-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68406-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-N-phenylbenzene-1,2-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068406473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N~2~-phenylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20987980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-N-phenylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Chloro-N-phenylbenzene-1,2-diamine

Introduction

5-Chloro-N-phenylbenzene-1,2-diamine is a key intermediate in the synthesis of various high-value organic molecules. Its utility is particularly notable in the development of pharmaceuticals, where it serves as a building block for compounds such as dihydrobenzodiazepinediones, which have shown potential as inhibitors of the HIV-1 capsid assembly reverse transcriptase inhibitor.[1][2] The strategic placement of the chloro and N-phenyl substituents on the phenylenediamine scaffold imparts unique electronic and steric properties, making it a valuable synthon for medicinal chemists and materials scientists. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles and practical experimental protocols.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule suggests two primary bond formations to consider: the carbon-nitrogen bond of the N-phenyl group and the reduction of a nitro group to an amine. This leads to two main synthetic strategies, which will be discussed in detail:

-

Strategy 1: Late-Stage N-Arylation. This approach involves the initial synthesis of 4-chloro-o-phenylenediamine, followed by a selective N-phenylation reaction.

-

Strategy 2: Early-Stage N-Arylation. In this alternative route, the N-phenyl group is introduced prior to the formation of the diamine, typically by N-arylation of a nitroaniline precursor, followed by reduction of the nitro group.

The choice between these strategies will depend on factors such as the availability of starting materials, desired purity, and scalability of the process.

Synthesis of the Key Intermediate: 4-Chloro-o-phenylenediamine

The most common precursor for the synthesis of this compound is 4-chloro-o-phenylenediamine. This intermediate is typically prepared via the reduction of 4-chloro-2-nitroaniline.

Protocol 1: Catalytic Hydrogenation of 4-Chloro-2-nitroaniline

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.[3] Raney nickel and palladium on carbon are commonly used catalysts for this transformation.[4]

Reaction Scheme:

Figure 1: Catalytic hydrogenation of 4-chloro-2-nitroaniline.

Experimental Protocol:

-

Catalyst Preparation (if using Raney Nickel): Follow standard procedures for the activation of Raney nickel.

-

Reaction Setup: In a hydrogenation vessel, suspend 4-chloro-2-nitroaniline (1.0 eq) in a suitable solvent such as methanol or ethanol.[4]

-

Catalyst Addition: Carefully add the catalyst (Raney nickel or 5-10% Pd/C) to the suspension. The catalyst loading is typically 5-10% by weight of the substrate.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (1-20 atm) and stir the mixture at a temperature between 20-80 °C.[4]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is completely consumed.

-

Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Evaporate the solvent under reduced pressure to obtain the crude 4-chloro-o-phenylenediamine. The product can be further purified by recrystallization.

Causality Behind Experimental Choices:

-

Catalyst: Raney nickel and Pd/C are highly effective for the reduction of nitro groups without affecting the aromatic chloride.

-

Solvent: Lower alcohols like methanol and ethanol are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions.

-

Pressure and Temperature: The reaction conditions can be optimized to achieve a balance between reaction rate and safety. Higher pressures and temperatures generally lead to faster reactions.

N-Phenylation Strategies for the Synthesis of this compound

The introduction of the N-phenyl group can be achieved through several modern cross-coupling reactions. The choice of method will depend on the specific substrate and desired reaction conditions.

Method 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][5][6][7][8] It offers a broad substrate scope and generally proceeds under milder conditions than traditional methods like the Ullmann condensation.

Reaction Scheme:

Figure 2: Buchwald-Hartwig amination for N-phenylation.

Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)2, 1-5 mol%), the phosphine ligand (e.g., BINAP, dppf, 1-1.2 eq relative to Pd), and the base (e.g., NaOtBu, K2CO3, 1.5-2.0 eq).

-

Reagent Addition: Add 4-chloro-o-phenylenediamine (1.0 eq) and the aryl halide (e.g., phenyl bromide, 1.0-1.2 eq) to the Schlenk tube.

-

Solvent Addition: Add a dry, deoxygenated solvent (e.g., toluene, dioxane) via syringe.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80-120 °C.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for the efficiency of the reaction. Bidentate phosphine ligands like BINAP and dppf are often effective in preventing the formation of inactive palladium species.[2]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common choice.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.

Method 2: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[9][10][11][12] While it often requires harsher reaction conditions than the Buchwald-Hartwig amination, it can be a viable alternative, especially for large-scale synthesis.

Reaction Scheme:

Figure 3: Ullmann condensation for N-phenylation.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine 4-chloro-o-phenylenediamine (1.0 eq), the aryl halide (e.g., phenyl iodide, 1.0-1.2 eq), the copper catalyst (e.g., CuI, 10-20 mol%), and a base (e.g., K2CO3, 2.0 eq).

-

Solvent Addition: Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to a high temperature (typically 150-210 °C) under an inert atmosphere.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture and pour it into water.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Catalyst: Copper catalysts, often in the form of copper(I) salts or activated copper powder, are essential for this transformation.

-

Solvent: High-boiling polar aprotic solvents are necessary to achieve the high temperatures required for the reaction to proceed.

-

Aryl Halide: Aryl iodides are generally more reactive than aryl bromides or chlorides in the Ullmann condensation.

Method 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution can be a viable pathway if the aromatic ring of the electrophile is sufficiently activated by electron-withdrawing groups.[1][3][13][14][15] In the context of synthesizing the target molecule, this would typically involve the reaction of 4-chloro-o-phenylenediamine with a highly electron-deficient aryl fluoride or chloride.

Reaction Scheme:

Figure 4: SNAr reaction for N-arylation.

Experimental Protocol:

-

Reaction Setup: Combine 4-chloro-o-phenylenediamine (1.0 eq), the activated aryl halide (1.0 eq), and a base (e.g., K2CO3, 2.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO).

-

Reaction Conditions: Heat the mixture at a temperature ranging from 80-150 °C.

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Work-up and Purification: Cool the reaction, add water to precipitate the product, filter, and wash with water. The crude product can be purified by recrystallization.

Note: This method would yield an N-aryl substituted product with an activating group (e.g., a nitro group) which would then need to be reduced in a subsequent step to arrive at the final target molecule if the phenyl group itself is the desired substituent.

Data Summary

| Synthesis Step | Method | Key Reagents | Typical Yield (%) | Purity (%) | Reference |

| Reduction | Catalytic Hydrogenation | 4-Chloro-2-nitroaniline, H2, Raney Ni or Pd/C | 90-98 | >95 | [4] |

| N-Phenylation | Buchwald-Hartwig Amination | 4-Chloro-o-phenylenediamine, Phenyl Bromide, Pd(OAc)2, BINAP, NaOtBu | 70-90 | >98 | [2][7] |

| N-Phenylation | Ullmann Condensation | 4-Chloro-o-phenylenediamine, Phenyl Iodide, CuI, K2CO3 | 50-80 | >95 | [9] |

| N-Phenylation | SNAr | 4-Chloro-o-phenylenediamine, Activated Aryl Halide, K2CO3 | 60-95 | >95 | [1][14] |

Safety Considerations

-

Nitroanilines: 4-Chloro-2-nitroaniline and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

-

Catalysts: Palladium and copper catalysts, as well as Raney nickel, can be pyrophoric and should be handled with care, especially when dry.

-

Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.

-

Solvents: Organic solvents should be handled in a well-ventilated area, and appropriate precautions should be taken to avoid inhalation and skin contact.

-

Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Hydrogenation reactions should be carried out in a properly equipped and ventilated area.

Conclusion

The synthesis of this compound can be effectively achieved through a multi-step process, most commonly involving the reduction of 4-chloro-2-nitroaniline followed by an N-phenylation reaction. Modern catalytic methods, particularly the Buchwald-Hartwig amination, offer high yields and mild reaction conditions. The choice of the specific protocol should be guided by the available resources, desired scale, and the specific requirements of the downstream applications. This guide provides the necessary foundational knowledge and practical protocols for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

Sources

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. nucleophilic aromatic substitution: Topics by Science.gov [science.gov]

- 4. This compound [myskinrecipes.com]

- 5. name-reaction.com [name-reaction.com]

- 6. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 12. Ullmann Reaction (Chapter 111) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-N-phenylbenzene-1,2-diamine

Foreword: Understanding the Molecule

5-Chloro-N-phenylbenzene-1,2-diamine (CAS No. 68406-47-3) is a halogenated aromatic diamine that serves as a pivotal building block in various fields of chemical synthesis. Its unique structure, featuring a chlorinated phenylenediamine core coupled with a phenyl group, imparts a distinct set of physicochemical properties that are critical for its application. This molecule is not merely a static entity but a dynamic reagent whose behavior is governed by the interplay of its electron-donating amine groups and the electron-withdrawing chlorine atom. This guide provides an in-depth exploration of these properties, offering not just data, but the underlying scientific rationale and practical methodologies for its characterization. It is designed for the discerning researcher and drug development professional who requires a comprehensive understanding of this versatile intermediate.

Core Molecular Identity and Structure

The foundational step in characterizing any chemical compound is to establish its unequivocal identity. This compound is systematically named 4-chloro-2-N-phenylbenzene-1,2-diamine according to IUPAC nomenclature[1][]. The structural arrangement of its constituent atoms is the primary determinant of all its physical and chemical behaviors.

| Identifier | Value | Source |

| CAS Number | 68406-47-3 | [1][3][4] |

| Molecular Formula | C₁₂H₁₁ClN₂ | [1][3][4] |

| Molecular Weight | 218.68 g/mol | [1][3][4] |

| IUPAC Name | 4-chloro-2-N-phenylbenzene-1,2-diamine | [1][] |

| Canonical SMILES | C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)N | [1][3] |

| InChI Key | YRPYUECFYIYBGG-UHFFFAOYSA-N | [1] |

| Appearance | Light Grey to Light Purple Solid | [5] |

Physicochemical Properties: A Quantitative Overview

The bulk properties of a compound dictate its handling, formulation, and reaction kinetics. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Unit | Source(s) |

| Melting Point | 93 - 97 | °C | [3][4][6] |

| Boiling Point | 354.9 | °C (at 760 mmHg) | [3][6] |

| Density | 1.288 | g/cm³ (Predicted) | [3][6] |

| Flash Point | 168.4 | °C | [3][7] |

| Vapor Pressure | 3.25 x 10⁻⁵ | mmHg (at 25°C) | [3] |

| pKa | 4.18 | (Predicted) | [6] |

| LogP | 4.32 | [3] | |

| XLogP3 | 3.4 | [1][3] |

Solubility Profile: The Key to Application

Solubility is a critical parameter for any compound intended for use in synthesis or biological assays. The polarity of this compound, influenced by the two amine groups and the phenyl ring, results in limited solubility in polar protic solvents and better solubility in organic solvents.

Qualitative Solubility Data: The compound is reported to be slightly soluble in Chloroform, Ethyl Acetate, and Methanol[3][6].

Experimental Protocol: Determination of Equilibrium Solubility

This protocol outlines a standard shake-flask method for determining the equilibrium solubility of the compound, a trustworthy technique for generating reliable solubility data.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then quantified.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10 mg) to a series of vials, each containing a known volume (e.g., 2 mL) of the desired solvent (e.g., water, ethanol, DMSO).

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is crucial.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with an appropriate mobile phase and analyze the concentration using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

Caption: Workflow for Equilibrium Solubility Determination.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule. While raw spectra are instrument-dependent, the expected features derived from the molecular structure are universal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the multiple aromatic protons and the amine protons. Protons on the phenyl ring and the chloro-substituted ring will appear in the aromatic region (approx. 6.5-7.5 ppm). The two amine protons (-NH- and -NH₂) will likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display 12 distinct signals corresponding to the 12 carbon atoms in the asymmetric molecule. Carbons bonded to nitrogen will be shifted downfield, and the carbon bonded to chlorine will also exhibit a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

-

N-H Stretching: Look for characteristic sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the primary and secondary amine groups. The primary amine (-NH₂) may show two bands (symmetric and asymmetric stretching).

-

C-N Stretching: These vibrations typically appear in the 1250-1350 cm⁻¹ region.

-

Aromatic C=C Stretching: Expect multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretching: A strong band in the 600-800 cm⁻¹ region is indicative of the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 218. A characteristic isotopic peak (M+2) at m/z 220, with an intensity of approximately one-third of the M⁺ peak, will confirm the presence of a single chlorine atom.

-

Fragmentation: Common fragmentation pathways may include the loss of the chlorine atom or cleavage adjacent to the amine groups.

Purity Analysis via HPLC

Principle: Reversed-phase HPLC is the standard method for assessing the purity of non-volatile organic compounds. The compound is separated from impurities based on its differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Exemplary Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of Acetonitrile and Water (each with 0.1% Trifluoroacetic Acid or Formic Acid). For example, starting with 30% Acetonitrile and ramping to 95% Acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Reactivity, Stability, and Handling

Understanding the reactivity and stability of this compound is paramount for its safe storage and successful application in synthesis.

-

Nucleophilicity: The two amine groups are nucleophilic centers, making them reactive towards electrophiles. The primary amine is generally more sterically accessible and reactive than the secondary amine. This differential reactivity can be exploited in selective chemical transformations.

-

Oxidation: Aromatic amines are susceptible to oxidation, which can lead to coloration of the material over time. It is recommended to store the compound under an inert atmosphere (e.g., Argon or Nitrogen) and protected from light.

-

Storage: The compound should be stored in a refrigerator (2-8°C) to minimize degradation[3][5][6].

-

Applications in Synthesis: Its role as a reagent in synthesizing dihydrobenzodiazepinediones highlights its utility in forming heterocyclic structures, which are common motifs in pharmacologically active molecules[3][5]. It is also a key intermediate for high-performance azo dyes and specialty polymers[8].

Caption: Key Reactivity and Handling Considerations.

Safety and Hazard Information

As with any chemical reagent, proper safety precautions must be observed.

-

Hazard Classification: This compound is classified as causing skin irritation and serious eye irritation[9][10].

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. If handling the powder, a dust mask or respirator may be necessary.

-

Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.

-

References

-

This compound. LookChem. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. MySkinRecipes. [Link]

-

5-Chloro-N1-phenylbenzene-1,2-diamine. Pharmaffiliates. [Link]

-

N-(4-chlorophenyl)benzene-1,2-diamine. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C12H11ClN2 | CID 526554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. biosynth.com [biosynth.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound CAS#: 68406-47-3 [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound [myskinrecipes.com]

- 9. N-(4-Chlorophenyl)-1,2-phenylenediamine 97 68817-71-0 [sigmaaldrich.com]

- 10. N-(4-chlorophenyl)benzene-1,2-diamine | C12H11ClN2 | CID 522323 - PubChem [pubchem.ncbi.nlm.nih.gov]

Section 1: Core Chemical Identity and Physicochemical Profile

An In-depth Technical Guide to 5-Chloro-N-phenylbenzene-1,2-diamine (CAS: 68406-47-3)

This document provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. Moving beyond a simple data sheet, this guide delves into the compound's structural nuances, reactivity, and its critical role in advanced applications, grounded in established scientific principles.

This compound, identified by CAS Number 68406-47-3, is an aromatic diamine whose strategic placement of functional groups—a primary amine, a secondary amine, and a chloro substituent—makes it a highly versatile precursor in organic synthesis.[1]

Nomenclature and Chemical Identifiers

A consistent and accurate identification is paramount in research and regulatory compliance. The compound is known by several synonyms, reflecting its structural features.

| Identifier | Value |

| CAS Number | 68406-47-3[2][3][4][5][6] |

| Molecular Formula | C₁₂H₁₁ClN₂[2][3][4][5][6] |

| Molecular Weight | 218.68 g/mol [3][5][6][7] |

| IUPAC Name | 4-Chloro-N²-phenylbenzene-1,2-diamine[1][8] |

| Common Synonyms | 2-Amino-5-Chloro-N-phenylaniline[1][3][6], 2-Amino-5-chlorodiphenylamine[1][3][6], 4-Chloro-N'-phenylbenzene-1,2-diamine[3][6] |

| InChI Key | YRPYUECFYIYBGG-UHFFFAOYSA-N[8] |

Physicochemical Properties

The compound's physical properties dictate its handling, storage, and reaction conditions. It is typically a solid at room temperature, with solubility characteristics that favor organic solvents.[1][4]

| Property | Value | Source |

| Appearance | Light Grey to Light Purple Solid / Powder | [3][8] |

| Melting Point | 93 - 97 °C | [4][5] |

| Boiling Point | 354.9 °C at 760 mmHg | [4][8] |

| Density | 1.288 g/cm³ | [4][8] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [4] |

| Storage | Room temperature, in a dark place under an inert atmosphere | [8] |

Section 2: Reactivity and Synthesis Insights

The utility of this compound stems from the differential reactivity of its functional groups. The primary amine (-NH₂) is generally more nucleophilic than the secondary aniline amine (-NH-Ph), allowing for selective reactions. The chloro group, while relatively stable, can participate in cross-coupling reactions or act as a leaving group under specific conditions, further enhancing its synthetic potential.[1][9]

Plausible Synthetic Workflow

While multiple synthetic routes exist, a logical and common approach involves a two-step process starting from a commercially available precursor like 2,4-dichloro-1-nitrobenzene. This pathway is chosen for its high regioselectivity and reliable transformations.

-

Selective Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position of 2,4-dichloro-1-nitrobenzene is highly activated by the ortho-nitro group. This allows for a selective substitution reaction with aniline, where aniline acts as the nucleophile. The less-activated chlorine at the 4-position remains intact.

-

Nitro Group Reduction: The resulting intermediate is then subjected to a standard nitro group reduction. Common and effective methods include catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reduction using metals in acidic media (e.g., Tin(II) chloride or Iron in acetic acid) to yield the final diamine product.

Caption: Proposed two-step synthesis of this compound.

Section 3: Key Applications in Drug Discovery and Materials Science

The unique structure of this diamine makes it a valuable building block in several high-value R&D areas.

Keystone Intermediate for HIV-1 Inhibitors

A significant application of this compound is in the synthesis of dihydrobenzodiazepinediones. These scaffolds are investigated as potent inhibitors of the HIV-1 capsid assembly reverse transcriptase.[3][4] The diamine provides the core structure for the seven-membered diazepine ring system.

The following protocol outlines a representative cyclocondensation reaction. The causality is clear: the two amine groups of the diamine react with a dicarbonyl compound (or its equivalent) to form the heterocyclic ring.

Caption: Workflow for synthesizing HIV-1 inhibitor precursors.

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq).

-

Reagent Addition: Add an appropriate dicarbonyl equivalent, such as an α-ketoester (1.1 eq), and a suitable aprotic solvent like toluene.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing water collection in the Dean-Stark trap and periodically via Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude residue is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dihydrobenzodiazepinedione product.

-

Validation: The final structure and purity must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Further Industrial Applications

Beyond pharmaceuticals, this compound serves as a crucial intermediate in other sectors:

-

Dyes and Pigments: It is used to synthesize high-performance azo dyes and organic pigments, where the aromatic structure contributes to thermal stability and vibrant color.[9]

-

Polymers and Photoresists: Its aromatic amine structure imparts thermal resistance, making it useful in the development of specialty polymers.[9]

-

Corrosion Inhibitors: It is also employed in the formulation of antioxidants and corrosion inhibitors for industrial applications.[9]

Section 4: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate protective measures.[8]

| Hazard Statement | Code | GHS Pictogram |

| Harmful if swallowed | H302 | GHS07 (Exclamation Mark) |

| Causes skin irritation | H315 | GHS07 (Exclamation Mark) |

| Causes serious eye irritation | H319 | GHS07 (Exclamation Mark) |

| May cause respiratory irritation | H335 | GHS07 (Exclamation Mark) |

Source:[8]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10][11] Handling should occur in a well-ventilated area or a chemical fume hood.[10]

-

First Aid: In case of skin or eye contact, flush immediately with copious amounts of water.[11] If inhaled, move to fresh air.[11] If ingested, seek immediate medical attention.[11]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

Section 5: Conclusion

This compound (CAS: 68406-47-3) is far more than a catalog chemical; it is a strategic enabler for innovation in medicinal chemistry and material science. Its well-defined reactivity and structural features provide a reliable foundation for constructing complex molecular architectures, most notably in the development of novel HIV-1 inhibitors. Understanding its properties, synthesis, and safety protocols allows researchers to fully leverage its synthetic potential while maintaining the highest standards of scientific integrity and safety.

References

- Current time information in Fillmore County, US. (n.d.). Google.

- This compound. (n.d.). MySkinRecipes.

- 5-chloro-N1-phenylbenzene-1,2-diamine | CAS 68406-47-3. (n.d.). AMERICAN ELEMENTS.

- 5-Chloro-N1-phenylbenzene-1,2-diamine | 68406-47-3. (n.d.). Sigma-Aldrich.

- 5-Chloro-N1-phenylbenzene-1,2-diamine | 68406-47-3. (n.d.). Pharmaffiliates.

- This compound. (n.d.). LookChem.

- 5-Chloro-1-N-phenylbenzene-1,2-diamine | 68406-47-3. (n.d.). Biosynth.

- 5-Chloro-N1-phenylbenzene-1,2-diamine 68406-47-3. (n.d.). Lotusfeet Pharma.

- 4-Chloro-N2-phenyl-1,2-benzenediamine SDS, 68406-47-3 Safety. (n.d.).

- CAS 68406-47-3: this compound. (n.d.). CymitQuimica.

- 68406-47-3 | SAFETY DATA SHEET. (2022, January 15). AMERICAN ELEMENTS.

- MATERIAL SAFETY DATA SHEETS CLOBAZAM INTERMEDIATE. (n.d.).

- MSDS - Clobazam Impurity 4. (n.d.). KM Pharma Solution Private Limited.

- N-(4-chlorophenyl)benzene-1,2-diamine. (n.d.). PubChem.

- Chemical Properties of 1,2-Benzenediamine, 4-chloro- (CAS 95-83-0). (n.d.). Cheméo.

- 4-CHLORO-1,2-PHENYLENEDIAMINE MSDS. (2019, January 29). Loba Chemie.

- 4-Chloro-1,2-phenylenediamine. (n.d.). CymitQuimica.

- 4-Chloro-1,2-phenylenediamine Formula. (n.d.). ECHEMI.

- This compound | CAS No- 68406-47-3. (n.d.). Simson Pharma Limited.

- This compound. (n.d.). PubChem.

- This compound. (n.d.). ChemicalBook.

- 5-Chloro-N1-phenylbenzene-1,2-diamine | 68406-47-3. (n.d.). Sigma-Aldrich.

Sources

- 1. CAS 68406-47-3: this compound [cymitquimica.com]

- 2. americanelements.com [americanelements.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. lookchem.com [lookchem.com]

- 5. biosynth.com [biosynth.com]

- 6. lotusfeetpharma.com [lotusfeetpharma.com]

- 7. This compound | C12H11ClN2 | CID 526554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. americanelements.com [americanelements.com]

- 9. This compound [myskinrecipes.com]

- 10. echemi.com [echemi.com]

- 11. kmpharma.in [kmpharma.in]

A Spectroscopic Guide to 5-Chloro-N-phenylbenzene-1,2-diamine: In-Depth Analysis and Predicted Data

This technical guide provides a detailed exploration of the expected spectral characteristics of 5-Chloro-N-phenylbenzene-1,2-diamine (CAS: 68406-47-3). As a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals, a thorough understanding of its spectral properties is paramount for researchers, scientists, and professionals in drug development for quality control and structural elucidation.[1][2] While a complete set of publicly available, verified spectra for this specific compound is not readily accessible, this guide will leverage established spectroscopic principles and data from closely related analogs to provide a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C₁₂H₁₁ClN₂, has a molecular weight of 218.68 g/mol .[3] The molecule consists of a 1,2-diaminobenzene (o-phenylenediamine) core, substituted with a chlorine atom at the 5-position and a phenyl group attached to one of the amino nitrogens. This structure gives rise to a unique and predictable spectroscopic fingerprint.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct signals corresponding to the magnetically non-equivalent protons and carbons in its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 6.5-8.0 ppm) and broader signals for the amine protons, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| NH₂ | 3.5 - 5.0 | Broad singlet |

| NH | 5.0 - 6.5 | Broad singlet |

| Aromatic CH | 6.5 - 7.5 | Multiplets |

-

Aromatic Protons: The three protons on the chlorinated benzene ring are expected to be in distinct chemical environments, likely giving rise to complex splitting patterns (multiplets). The five protons of the N-phenyl group will also resonate in this region, with the ortho protons appearing at a different shift from the meta and para protons.

-

Amine Protons: The primary amine (NH₂) and the secondary amine (NH) protons will appear as broad singlets. Their chemical shifts are highly variable and can be confirmed by D₂O exchange, where these peaks would disappear.

For comparison, the ¹H NMR spectrum of the related compound 4-Chloro-o-phenylenediamine shows aromatic protons in the range of 6.5 to 6.7 ppm and a broad amine proton signal around 3.35 ppm.[4]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the 12 carbon atoms in the molecule, as they are all expected to be chemically non-equivalent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (ppm) |

| C-Cl | 120 - 130 |

| C-N | 135 - 150 |

| Aromatic CH | 110 - 130 |

| Quaternary Aromatic C | 130 - 145 |

The carbon attached to the chlorine atom will be influenced by its electronegativity. The carbons bonded to the nitrogen atoms will be shifted downfield. The remaining aromatic carbons will appear in the typical aromatic region. For reference, the ¹³C NMR spectrum of chlorobenzene shows signals between 126 and 135 ppm.[5]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

To confirm the amine protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The NH and NH₂ peaks should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are present in the aromatic rings).

-

Diagram 2: NMR Experimental Workflow

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-N, C=C, and C-Cl bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| N-H Stretch (primary amine) | 3400-3500 and 3300-3400 | Two bands, asymmetric and symmetric stretch[6] |

| N-H Stretch (secondary amine) | 3350-3310 | One band[6] |

| N-H Bend (primary amine) | 1580-1650 | Scissoring vibration[7] |

| C=C Stretch (aromatic) | 1450-1600 | Multiple sharp bands |

| C-N Stretch (aromatic) | 1250-1335 | Strong band[6] |

| C-H Bend (aromatic) | 690-900 | Out-of-plane bending, substitution pattern dependent |

| C-Cl Stretch | 600-800 |

The presence of both a primary and a secondary amine should result in a complex N-H stretching region. The aromatic C-H out-of-plane bending region can provide information about the substitution pattern on the benzene rings.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 218. Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak at m/z 220 with an intensity of approximately one-third of the molecular ion peak is also expected.[8]

-

Fragmentation: The fragmentation of the molecular ion can proceed through several pathways. Common fragmentations for related chloroanilines include the loss of a chlorine radical (Cl•) and the elimination of a neutral hydrogen chloride (HCl) molecule. The fragmentation of an isomer, N-(4-chlorophenyl)benzene-1,2-diamine, shows major peaks at m/z 218, 182, and 183.[6]

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 218/220 | [M]⁺ (Molecular ion) |

| 183 | [M - Cl]⁺ |

| 182 | [M - HCl]⁺ |

Diagram 3: Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is suitable for this type of molecule. A high-resolution instrument (e.g., Q-TOF or Orbitrap) can provide accurate mass measurements.

-

Data Acquisition:

-

Introduce the sample into the ion source, for example, via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Acquire the mass spectrum in full scan mode over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Propose structures for the major fragment ions.

-

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. By understanding the expected NMR, IR, and MS characteristics, researchers can more effectively identify and characterize this compound in their synthetic and analytical workflows. The provided protocols offer a standardized approach to acquiring high-quality spectral data, ensuring consistency and reliability in experimental results.

References

- Illinois State University, Department of Chemistry. (2015).

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.

- LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines.

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 3-Chloro-4-(isopentyloxy)aniline.

- BenchChem. (2025). Application Note: Analysis of 2-chloro-N-phenylaniline by Mass Spectrometry.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-chlorophenyl)benzene-1,2-diamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-Chloro-o-phenylenediamine(95-83-0) 1H NMR spectrum [chemicalbook.com]

- 5. N-(4-chlorophenyl)benzene-1,2-diamine | C12H11ClN2 | CID 522323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-chloro-N1-phenylbenzene-1,2-diamine | C12H11ClN2 | CID 264999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Chloro-M-phenylenediamine | C6H7ClN2 | CID 21209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

Solubility Profile of 5-Chloro-N-phenylbenzene-1,2-diamine in Organic Solvents: A Technical Guide

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Chloro-N-phenylbenzene-1,2-diamine (CAS No. 68406-47-3), a key intermediate in the synthesis of pharmaceuticals and high-performance organic materials.[1][] Given its complex structure, featuring both hydrophilic and hydrophobic moieties, understanding its behavior in various organic solvents is critical for process optimization, reaction kinetics, and formulation development. This document synthesizes theoretical principles with practical methodologies to offer researchers a robust framework for solubility assessment. We delve into the molecular characteristics governing solubility, present available qualitative data, and provide a detailed, field-proven protocol for quantitative solubility determination.

Introduction: The Significance of this compound

This compound is an aromatic diamine whose structural complexity makes it a valuable reagent. It serves as a building block in the synthesis of dihydrobenzodiazepinediones, which have been investigated as inhibitors of HIV-1 capsid assembly.[3] Its utility also extends to the creation of azo dyes, specialty polymers, and corrosion inhibitors.[1]

The efficiency of these synthetic routes, along with subsequent purification and formulation processes, is intrinsically linked to the compound's solubility. A thorough understanding of its solubility profile enables scientists to:

-

Select appropriate reaction media to ensure homogeneity and optimal reaction rates.

-

Develop effective crystallization and purification protocols.

-

Control particle size and morphology in material science applications.

-

Formulate drug delivery systems with desired bioavailability.

This guide addresses the core need for a centralized resource on the solubility of this important chemical intermediate.

Molecular Structure and Physicochemical Properties Analysis

The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent.[4] The structure of this compound presents a delicate balance of competing features that influence its solubility.

Key Molecular Features:

-

Aromatic Systems: The presence of two phenyl rings contributes significant hydrophobicity (lipophilicity). These nonpolar regions favor interactions with nonpolar solvents through van der Waals forces.

-

Amine Groups: The molecule contains both a primary (-NH₂) and a secondary (-NH-) amine group. These groups are polar and act as both hydrogen bond donors and acceptors, promoting solubility in polar solvents.[3][5] Amines are also weakly basic and can be protonated by acids, which drastically increases aqueous solubility, though this guide focuses on organic solvents.[6][7]

-

Chloro Substituent: The chlorine atom is an electron-withdrawing group that adds to the molecule's polarity and molecular weight. It can also subtly influence crystal lattice energy and steric factors.[5]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 68406-47-3 | [3] |

| Molecular Formula | C₁₂H₁₁ClN₂ | [3] |

| Molecular Weight | 218.686 g/mol | [3] |

| Melting Point | 93-97 °C | [3] |

| LogP (Octanol-Water) | 4.32 | [3] |

| XLogP3 | 3.4 | [3][8] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 |[3] |

The high LogP value of 4.32 indicates a strong preference for nonpolar environments over aqueous ones, classifying it as a hydrophobic molecule.[3] However, the presence of two hydrogen bond donors and two acceptors suggests that it will not be entirely insoluble in polar solvents that can participate in hydrogen bonding.[3]

Diagram 1: Key Structural Features Influencing Solubility

Qualitative and Predicted Solubility Profile

Direct quantitative solubility data for this compound is sparse in published literature. However, qualitative assessments provide a foundational understanding.

Table 2: Reported Qualitative Solubility

| Solvent | Solubility | Source |

|---|---|---|

| Chloroform | Slightly Soluble | [3][9] |

| Ethyl Acetate | Slightly Soluble | [3][9] |

| Methanol | Slightly Soluble |[3][9] |

Based on the principle of "like dissolves like" and the molecular features discussed, we can predict its general solubility behavior across different solvent classes.[4][10]

-

Polar Protic Solvents (e.g., Alcohols): The compound's ability to accept and donate hydrogen bonds suggests some solubility in alcohols like methanol and ethanol.[3] However, the large hydrophobic backbone will limit high solubility. As the alkyl chain of the alcohol increases, solubility is expected to decrease.[11]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents can act as hydrogen bond acceptors, interacting with the amine protons.[12] Solvents like DMSO, DMF, and NMP are often effective for aromatic diamines and are predicted to be good solvents for this compound.[13][14]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): The slight polarity and ability to form weak hydrogen bonds, combined with dispersion forces, explain the observed slight solubility in chloroform.[3][9] Dichloromethane is expected to behave similarly.

-

Esters (e.g., Ethyl Acetate): Ethyl acetate has a moderate polarity and can accept hydrogen bonds, which aligns with the reported slight solubility.[3][9][15]

-

Ethers (e.g., Diethyl Ether, THF): These are less polar than esters and ketones. Solubility is expected to be low, driven primarily by dipole-dipole and dispersion forces.[16]

-

Aromatic Hydrocarbons (e.g., Toluene, Benzene): These nonpolar solvents will interact favorably with the phenyl rings of the solute. While they cannot engage in hydrogen bonding, the dispersion forces may lead to moderate solubility, particularly at elevated temperatures.[17]

-

Nonpolar Aliphatic Solvents (e.g., Hexane, Heptane): Solubility is predicted to be very low in these solvents due to the polarity of the amine groups and the energy penalty of disrupting the solvent-solvent interactions.

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative descriptions, a robust experimental protocol is necessary. The isothermal equilibrium method is a gold-standard technique for determining the solubility of a solid compound in a solvent. This protocol ensures trustworthiness through a self-validating system that confirms equilibrium has been reached.

Objective: To determine the saturation solubility (mol/L or g/L) of this compound in a selected organic solvent at a specific temperature.

Materials & Equipment:

-

This compound (purity >98%)

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed flasks (20 mL)

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC system

Workflow Diagram:

Diagram 2: Isothermal Equilibrium Solubility Workflow

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of scintillation vials. "Excess" is critical; a significant amount of undissolved solid must remain at the end of the experiment to ensure saturation. A starting point is ~100 mg in 5 mL of solvent.

-

Add a precise volume of the chosen organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration (The Causality of Agitation and Time):

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 48 hours). Causality: Continuous agitation is essential to maximize the surface area of the solid exposed to the solvent, accelerating the dissolution process. The system must reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This process can be slow, and insufficient time is a common source of error. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should plateau, confirming that the solution is truly saturated.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess solid to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately attach a 0.2 µm syringe filter and dispense the clear, saturated solution into a clean vial. Causality: This filtration step is non-negotiable. Any microscopic, undissolved particles carried over will artificially inflate the measured concentration, leading to a significant overestimation of solubility.

-

-

Analysis (Spectrophotometric Method Example):

-

Prepare a series of calibration standards of known concentrations of the compound in the same solvent.

-

Accurately dilute a known volume of the filtered, saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and the standards at the wavelength of maximum absorbance (λ_max).

-

Construct a calibration curve (Absorbance vs. Concentration) and determine the concentration of the diluted sample using the linear regression equation.

-

-

Calculation:

-

Calculate the concentration of the original, undiluted saturated solution using the formula: C_saturated = C_diluted × Dilution Factor

-

Express the final solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Conclusion

While quantitative solubility data for this compound remains limited in public literature, a robust understanding of its solubility can be achieved by combining theoretical principles with systematic experimental validation. Its amphiphilic nature—possessing both large hydrophobic regions and polar, hydrogen-bonding amine groups—suggests a nuanced solubility profile, with limited solubility in highly polar or nonpolar solvents and preferential solubility in moderately polar and polar aprotic solvents. For researchers in pharmaceutical development and material science, the provided experimental protocol offers a reliable and accurate method for determining the precise solubility in any solvent system, enabling informed decisions for process optimization and product formulation.

References

-

This compound - LookChem. (URL: [Link])

-

This compound | C12H11ClN2 | CID 526554 - PubChem. (URL: [Link])

-

This compound - MySkinRecipes. (URL: [Link])

-

4-chloro-o-phenylenediamine - Solubility of Things. (URL: [Link])

-

N1,N4-diphenylbenzene-1,4-diamine | Solubility of Things. (URL: [Link])

-

CO2 Solubility Measurements and Modeling for Tertiary Diamines - ACS Publications. (URL: [Link])

-

Test for Amines: Check Solubility and Litmus Test, Hinsberg Test - EMBIBE. (URL: [Link])

- Diamines and salts thereof - Google P

-

High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers - RSC Publishing. (URL: [Link])

-

PROPERTIES OF POLYMERS BASED ON AROMATIC DIAMINES - CyberLeninka. (URL: [Link])

-

Experiment 13 – Properties of Amines and Amides - Moorpark College. (URL: [Link])

-

Test for Amino Groups - BYJU'S. (URL: [Link])

- Ether diamines and derivatives - Google P

-

Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films - MDPI. (URL: [Link])

-

Diamines as switchable-hydrophilicity solvents with improved phase behaviour. (URL: [Link])

-

High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers - ResearchGate. (URL: [Link])

-

The Solubility of Polyimides in Polar Aprotic Solvents | Request PDF - ResearchGate. (URL: [Link])

-

Solubility of poly (ester imide) s. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Why are amines more soluble than ethers in water? - Chemistry Stack Exchange. (URL: [Link])

-

Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf. (URL: [Link])

-

Alcohol or Amine Unknowns. (URL: [Link])

-

Exp 3 Identification of amine. (URL: [Link])

-

Identification of Organic Compound by Organic Qualitative Analysis - Institute of Science, Nagpur. (URL: [Link])

-

Influence of diamine structure on the properties of colorless and transparent polyimides. (URL: [Link])

-

solubility data series. (URL: [Link])

-

Polar aprotic solvent - Wikipedia. (URL: [Link])

-

Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. (URL: [Link])

-

Reported in[15] solubility parameters for each short chain alcohol. - ResearchGate. (URL: [Link])

-

Properties of Esters - Chemistry LibreTexts. (URL: [Link])

-

Amidation and esterification of carboxylic acids with amines and phenols by N,N′′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water | Request PDF - ResearchGate. (URL: [Link])

-

Green dipolar aprotic solvents for the dynamic polycondensation of high-performance polyimide membranes - RSC Publishing. (URL: [Link])

-

PROPERTIES OF POLYMERS BASED ON AROMATIC DIAMINES - ResearchGate. (URL: [Link])

-

Diamines as switchable-hydrophilicity solvents with improved phase behaviour - PMC - NIH. (URL: [Link])

Sources

- 1. This compound [myskinrecipes.com]

- 3. lookchem.com [lookchem.com]

- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. byjus.com [byjus.com]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 8. This compound | C12H11ClN2 | CID 526554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 68406-47-3 [m.chemicalbook.com]

- 10. caymanchem.com [caymanchem.com]

- 11. moorparkcollege.edu [moorparkcollege.edu]

- 12. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 13. cyberleninka.ru [cyberleninka.ru]

- 14. Green dipolar aprotic solvents for the dynamic polycondensation of high-performance polyimide membranes - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04279D [pubs.rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. solubilityofthings.com [solubilityofthings.com]

molecular structure and conformation of 5-Chloro-N-phenylbenzene-1,2-diamine

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Chloro-N-phenylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula C₁₂H₁₁ClN₂, is an aromatic diamine that has garnered interest in various chemical fields.[1][2][3][4] Its utility is particularly noted in the synthesis of heterocyclic compounds, including those with potential biological activities such as HIV-1 reverse transcriptase inhibitors.[3][4] Furthermore, its structural motifs are found in precursors for azo dyes and high-performance polymers, where its aromatic and amine functionalities impart desirable thermal and electronic properties.[5] A thorough understanding of its molecular structure and conformational behavior is paramount for leveraging its full potential in designing novel molecules with specific functions.

Molecular Structure and Properties

The foundational structure of this compound consists of a 1,2-diaminobenzene core, substituted with a chlorine atom at the 5-position and a phenyl group at one of the amino nitrogens.

Core Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁ClN₂ | [1][2][3] |

| Molecular Weight | 218.68 g/mol | [1][2][4] |

| CAS Number | 68406-47-3 | [1][3][4] |

| Melting Point | 93-97 °C | [3] |

| Boiling Point | 354.9 °C at 760 mmHg | [3] |

| Density | 1.288 g/cm³ | [3] |

| LogP | 4.32 | [3] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [3] |

Predicted Structural Features

Caption: 2D representation of this compound.

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotation around the C-N bond connecting the phenyl group to the diamine ring. This rotation is subject to steric hindrance and electronic effects, leading to a preferred range of dihedral angles.

Computational studies on similar N-phenyl aniline derivatives suggest that the molecule likely exists as a pair of enantiomeric, non-planar conformers. The energy barrier to rotation around the C-N bond can be significant, potentially allowing for the existence of atropisomers under certain conditions.

Caption: Workflow for computational conformational analysis.

Synthesis Protocol

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related phenylenediamines. One common approach involves the reduction of a nitroaniline precursor.

Proposed Synthesis of this compound

Step 1: Nitration of 4-chlorodiphenylamine

-

To a solution of 4-chlorodiphenylamine in glacial acetic acid, slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (0-5 °C).

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter, wash with cold water until neutral, and dry to obtain 4-chloro-2-nitrodiphenylamine.

Step 2: Reduction of the Nitro Group

-

Suspend the crude 4-chloro-2-nitrodiphenylamine in ethanol.

-

Add a reducing agent, such as tin(II) chloride dihydrate in concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium-on-carbon catalyst under a hydrogen atmosphere.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

If using SnCl₂, basify the cooled reaction mixture with a concentrated sodium hydroxide solution to precipitate the tin salts.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, as well as signals for the amine protons.

-

Aromatic Protons: Due to the unsymmetrical substitution, the protons on the chlorinated benzene ring are expected to appear as a complex set of multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The protons on the unsubstituted phenyl ring will also resonate in this region.

-

Amine Protons: The two amine protons (NH and NH₂) are expected to appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Aromatic Carbons: Twelve distinct signals are expected in the aromatic region (typically δ 110-150 ppm). The carbon attached to the chlorine atom will be influenced by its electronegativity, and the carbons attached to the nitrogen atoms will also show characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by:

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (NH₂) and a single band for the secondary amine (NH).

-

C-N Stretching: Aromatic C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ region.

-

C-Cl Stretching: A band in the 1000-1100 cm⁻¹ region can be attributed to the C-Cl stretching vibration.

-

Aromatic C-H and C=C Stretching: Characteristic bands for the aromatic rings will also be present.

Applications and Future Directions

This compound is a valuable building block in several areas of chemical science.

-

Medicinal Chemistry: It serves as a key intermediate in the synthesis of benzodiazepines and other heterocyclic compounds with a wide range of biological activities.[3][4]

-

Materials Science: Its use as a monomer or precursor for high-performance polymers and pigments highlights its importance in the development of advanced materials with enhanced thermal stability and specific electronic properties.[5]

Future research could focus on the synthesis of novel derivatives with tailored electronic and steric properties for applications in organic electronics, as well as the exploration of new therapeutic agents based on this versatile scaffold. A definitive crystallographic study would be invaluable for validating computational models and providing precise geometric data.

References

-

Crystal structure of 5-chloro-N-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine. Acta Crystallographica Section E: Crystallographic Communications, 2017. [Link]

-

PubChem. This compound. [Link]

-

LookChem. This compound. [Link]

-

Pharmaffiliates. 5-Chloro-N1-phenylbenzene-1,2-diamine. [Link]

-

American Elements. 5-chloro-N1-phenylbenzene-1,2-diamine. [Link]

-

MySkinRecipes. This compound. [Link]

Sources

- 1. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 2. 5-CHLORO-M-PHENYLENEDIAMINE(33786-89-9) 1H NMR [m.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C12H11ClN2 | CID 526554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 68406-47-3|5-Chloro-N1-phenylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

The Emerging Potential of 5-Chloro-N-phenylbenzene-1,2-diamine as a Privileged Scaffold in Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Abstract

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the efficient discovery of novel therapeutics. The 5-Chloro-N-phenylbenzene-1,2-diamine core, a substituted o-phenylenediamine, represents one such "privileged scaffold" that has begun to demonstrate significant potential across multiple therapeutic domains. Its unique combination of structural rigidity, defined substitution vectors, and rich electronic properties makes it an attractive starting point for library synthesis and lead optimization. This technical guide provides an in-depth analysis of the physicochemical properties, synthetic accessibility, and, most importantly, the potential medicinal chemistry applications of this scaffold, drawing upon data from analogous structures to illuminate pathways for future research and development. We will explore its role as a precursor to anticancer, antimicrobial, and antiviral agents, providing both mechanistic rationale and actionable experimental protocols for its evaluation.

Core Molecular Profile: Physicochemical Properties

Understanding the intrinsic properties of a scaffold is the foundation of rational drug design. This compound possesses a balance of lipophilicity and hydrogen bonding capability that positions it favorably within drug-like chemical space. The presence of the chlorine atom and the N-phenyl group significantly modulates the electron density and steric profile compared to unsubstituted o-phenylenediamine, offering distinct advantages for target engagement.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁ClN₂ | [1] |

| Molecular Weight | 218.68 g/mol | [2][3] |

| Melting Point | 93-97 °C | [2] |

| XLogP3 | 3.4 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [2] |

The XLogP3 value of 3.4 suggests moderate lipophilicity, a desirable trait for cell membrane permeability. The two hydrogen bond donors (the amine protons) and two acceptors (the nitrogen lone pairs) provide ample opportunity for directed interactions within a biological target's binding site.

Synthetic Accessibility: A Gateway to Chemical Diversity

While a specific, detailed synthesis for this compound is not extensively published, its structure lends itself to well-established synthetic methodologies. A plausible and efficient route involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This approach offers modularity, allowing for the variation of both the aniline component and the dichlorobenzene starting material to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.

Caption: Kinase inhibition blocking downstream signaling.

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

One of the most direct and validated applications for this compound is in the synthesis of inhibitors targeting the Human Immunodeficiency Virus (HIV). 5-Chloro-N1-phenylbenzene-1,2-diamine is explicitly cited as a reagent used in the synthesis of dihydrobenzodiazepinediones. [2][4]These resulting molecules function as inhibitors of HIV-1 reverse transcriptase, a critical enzyme that the virus uses to replicate its genetic material. [2][4]This established utility underscores the scaffold's proven value in generating molecules with potent antiviral properties.

Antimicrobial and Antifungal Agents

The diphenylamine and N-phenyl-1,2-phenylenediamine frameworks have repeatedly appeared in the literature as effective antimicrobial agents. [5][6]

-

Broad-Spectrum Potential: Studies on N,N'-(4-nitro-1,2-phenylene)diamide derivatives showed significant zones of inhibition against a panel of clinical isolates, including Methicillin-resistant Staphylococcus aureus (MRSA). [5]The research indicated that molecules with electron-withdrawing groups demonstrated superior antibacterial activity. [5]The chloro-substituent on the this compound scaffold aligns perfectly with this finding, suggesting inherent potential for antibacterial efficacy.

-

Mechanism of Action: While the exact mechanisms can vary, these scaffolds may disrupt cell wall synthesis, interfere with nucleic acid replication, or inhibit essential enzymes in bacteria and fungi. The lipophilic nature of the N-phenyl ring can facilitate passage through microbial cell membranes.

Anti-inflammatory Properties

Chronic inflammation is an underlying factor in numerous diseases. Research on related structures suggests a plausible role for derivatives of this compound as anti-inflammatory agents.

-

Protein Denaturation Inhibition: A study on indole-substituted diamine derivatives demonstrated dose-dependent anti-inflammatory action by inhibiting albumin denaturation, a well-established in-vitro model for inflammation. [7]Similarly, salicylanilides, which share the N-phenyl amide linkage, are known for their anti-inflammatory effects. [8]This suggests that the N-phenyl-amine core of our scaffold could be elaborated to produce potent inhibitors of inflammatory processes.

Structure-Activity Relationship (SAR) and Library Design

The this compound scaffold offers several vectors for chemical modification to explore the SAR and optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: Key vectors for chemical diversification.

-